molecular formula C15H19N3O2S B2360556 furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428378-31-7

furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2360556
CAS No.: 1428378-31-7
M. Wt: 305.4
InChI Key: CPFAIBRFCMYVGI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Chemical Synthesis and Coordination Polymers

The applications of compounds similar to furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone in scientific research mainly revolve around their synthesis and potential use in creating complex molecular structures. These compounds are often used as intermediates in the synthesis of more complex chemical entities or as ligands in the formation of coordination polymers. For example, coordination polymers synthesized from ligands like bis(4-(1H-imidazol-1-yl)phenyl)methanone, which share functional similarities with the query compound, demonstrate the utility of furan and imidazole derivatives in constructing materials with potential applications in catalysis, molecular recognition, or as part of supramolecular assemblies (Wang & Sun, 2021).

Antimicrobial Activities

Derivatives similar to the compound have been explored for their antimicrobial properties. Research on azole derivatives, including compounds starting from furan-2-carbohydrazide, has shown that these molecules display activity against various microorganisms. Such studies highlight the potential of furan derivatives in the development of new antimicrobial agents (Başoğlu et al., 2013).

Corrosion Inhibition

The application of furan-2-yl derivatives extends into materials science, particularly in corrosion inhibition. Studies have demonstrated that certain furan-2-yl-containing compounds act as effective corrosion inhibitors for metals in acidic environments. These inhibitors work by forming protective layers on the metal surface, significantly reducing the rate of corrosion. This aspect of research underscores the importance of such compounds in industrial applications, where corrosion resistance is crucial (Singaravelu & Bhadusha, 2022).

Catalysis and Organic Synthesis

In organic synthesis, furan-2-yl derivatives are utilized in catalytic processes to facilitate the construction of complex organic molecules. They serve as key components in reactions that lead to the formation of compounds with varied biological and pharmacological activities. The versatility of these derivatives in synthesis showcases their value in developing new pharmaceuticals and materials (Reddy et al., 2012).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research into imidazole derivatives are vast, given their wide range of biological activities and their importance in the development of new drugs .

Properties

IUPAC Name

furan-2-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-17-9-6-16-15(17)21-11-12-4-7-18(8-5-12)14(19)13-3-2-10-20-13/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFAIBRFCMYVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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